Methyl 2,3-dioxoindoline-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

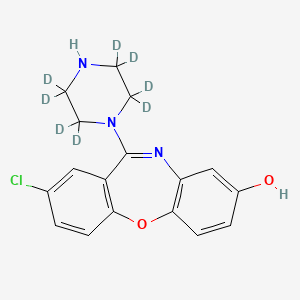

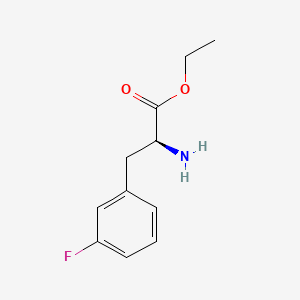

“Methyl 2,3-dioxoindoline-5-carboxylate” is a chemical compound with the molecular formula C10H7NO4 . It is a derivative of indoline, a heterocyclic compound. The compound contains a carboxylate group, which is a common functional group in biochemistry .

Synthesis Analysis

The synthesis of “Methyl 2,3-dioxoindoline-5-carboxylate” and its derivatives often involves palladium-catalyzed intramolecular oxidative coupling . This process involves the reaction of anilines properly functionalized by different electron-withdrawing and -donating groups .Molecular Structure Analysis

The molecular structure of “Methyl 2,3-dioxoindoline-5-carboxylate” includes a carboxylate group, which is highly polar . This polarity contributes to the compound’s large dipole moment, resulting in two intense peaks in its infrared spectrum .Chemical Reactions Analysis

“Methyl 2,3-dioxoindoline-5-carboxylate” can undergo various chemical reactions. For instance, it can participate in the formation of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis

“Methyl 2,3-dioxoindoline-5-carboxylate” is a solid at room temperature . It has a molecular weight of 205.17 . As a carboxylic acid derivative, it is weakly acidic, with an acidity constant (Ka) of approximately 10^-5 .科学的研究の応用

HIV-1 Reverse Transcriptase Inhibitors : A series of compounds derived from Methyl 2,3-dioxoindoline-5-carboxylate showed significant in vitro inhibitory activity against HIV-1 Reverse Transcriptase, suggesting potential use in HIV therapy (Devale et al., 2017).

Cytotoxicity Against Cancer Cell Lines : Synthesized derivatives exhibited cytotoxic effects against various human cancer cell lines, indicating potential applications in cancer treatment (Jung et al., 2004).

Anticonvulsant and Antidepressant Effects : Compounds containing Methyl 2,3-dioxoindoline-5-carboxylate demonstrated protective effects against seizures and potent antidepressant-like activity in animal models (Zhen et al., 2015).

Antiepileptic Properties : Novel urea derivatives containing Methyl 2,3-dioxoindoline-5-carboxylate were found to exhibit antiepileptic activity in animal models, suggesting their potential as antiepileptic agents (Prakash & Raja, 2011).

Synthesis of Phenytoin Derivatives : This chemical has been used in the synthesis of phenytoin derivatives for evaluating their anticonvulsant activity, contributing to the development of new antiepileptic drugs (Deodhar et al., 2009).

将来の方向性

The future research directions for “Methyl 2,3-dioxoindoline-5-carboxylate” and its derivatives could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, their potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury could be investigated .

特性

IUPAC Name |

methyl 2,3-dioxo-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)5-2-3-7-6(4-5)8(12)9(13)11-7/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUFIXGDMRVWPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-dioxoindoline-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B564135.png)

![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, endo- (9CI)](/img/no-structure.png)

![5,8-Dihydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B564139.png)

![Hexahydropyrazino[1,2-c][1,3]thiazin-2(6H)-amine](/img/structure/B564150.png)

![Pyrrolo[2',1':2,3]imidazo[4,5-e]benzotriazole](/img/structure/B564153.png)

![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)

![[1,1-Biphenyl]-3-ol,4,6-dimethoxy-](/img/structure/B564155.png)